![molecular formula C8H8BBrO2 B13056446 4-(Bromomethyl)benzo[C][1,2]oxaborol-1(3H)-OL](/img/structure/B13056446.png)
4-(Bromomethyl)benzo[C][1,2]oxaborol-1(3H)-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bromomethyl)benzo[C][1,2]oxaborol-1(3H)-OL is a boron-containing heterocyclic compound. This compound is part of the benzoxaborole family, known for its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The presence of both boron and oxygen atoms in the ring structure imparts unique chemical properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)benzo[C][1,2]oxaborol-1(3H)-OL typically involves the bromination of a precursor compound, followed by cyclization to form the oxaborole ring. One common method involves the reaction of 4-methylbenzoic acid with bromine in the presence of a catalyst to introduce the bromomethyl group. This is followed by a cyclization reaction using a boron-containing reagent to form the oxaborole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Bromomethyl)benzo[C][1,2]oxaborol-1(3H)-OL undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions
Major Products Formed
The major products formed from these reactions include substituted derivatives, oxides, and reduced forms of the original compound.
Wissenschaftliche Forschungsanwendungen
4-(Bromomethyl)benzo[C][1,2]oxaborol-1(3H)-OL has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a phosphodiesterase 4 inhibitor, which can be used in the treatment of inflammatory diseases such as psoriasis and atopic dermatitis.
Materials Science: The unique structural features of the compound make it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound is used in studies to understand its interactions with biological molecules and its potential as a therapeutic agent
Wirkmechanismus
The mechanism of action of 4-(Bromomethyl)benzo[C][1,2]oxaborol-1(3H)-OL involves its interaction with specific molecular targets. For example, as a phosphodiesterase 4 inhibitor, the compound binds to the catalytic domain of the enzyme, inhibiting its activity. This leads to an increase in intracellular cyclic AMP levels, which in turn modulates the activity of various signaling pathways involved in inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzoxaboroles such as:
Crisaborole: A well-known phosphodiesterase 4 inhibitor used in the treatment of atopic dermatitis.
Benzo[C][1,2,5]oxadiazoles: Known for their pharmacological activities, including anticancer potential.
Benzo[C][1,2,5]thiadiazoles: Recognized for their potential as hypoxia inhibitors.
Uniqueness
4-(Bromomethyl)benzo[C][1,2]oxaborol-1(3H)-OL is unique due to the presence of the bromomethyl group, which allows for further functionalization and derivatization. This makes it a versatile compound for various applications in medicinal chemistry and materials science .
Eigenschaften
Molekularformel |
C8H8BBrO2 |
|---|---|
Molekulargewicht |
226.86 g/mol |
IUPAC-Name |
4-(bromomethyl)-1-hydroxy-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C8H8BBrO2/c10-4-6-2-1-3-8-7(6)5-12-9(8)11/h1-3,11H,4-5H2 |
InChI-Schlüssel |
NJLWQEBNNXWRGF-UHFFFAOYSA-N |
Kanonische SMILES |
B1(C2=C(CO1)C(=CC=C2)CBr)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13056363.png)
![Methyl 6-(benzyloxy)-7-cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13056368.png)
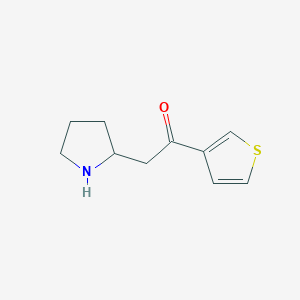

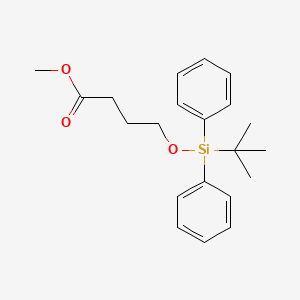

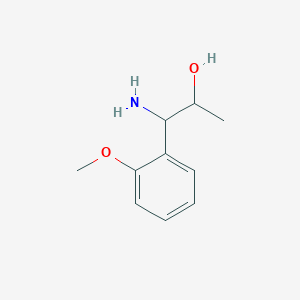
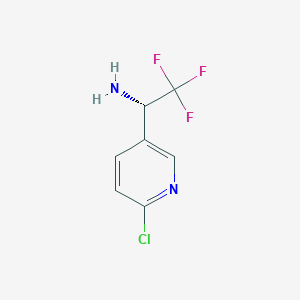
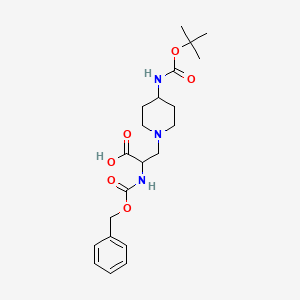
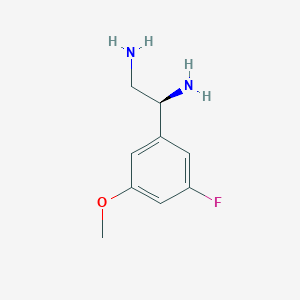
![7-(Propan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13056428.png)
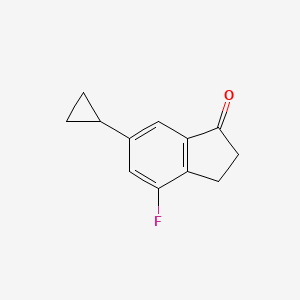
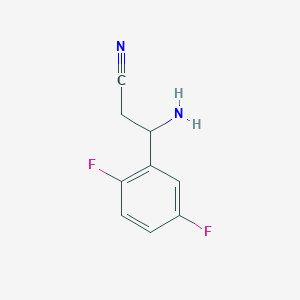
![Methyl 1-aminospiro[2.3]hexane-5-carboxylate](/img/structure/B13056456.png)
